molecular formula C24H15Br3 B1296842 1,3,5-Tris(4-bromophenyl)benzene CAS No. 7511-49-1

1,3,5-Tris(4-bromophenyl)benzene

Cat. No. B1296842
CAS RN: 7511-49-1
M. Wt: 543.1 g/mol
InChI Key: HJQRITCAXSBOPC-UHFFFAOYSA-N
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Description

1,3,5-Tris(4-bromophenyl)benzene (TBB) is a halogenated aromatic monomer that can be used in the formation of covalent aromatic frameworks (COF) .


Synthesis Analysis

The nucleation of 1,3,5-tris(4-bromophenyl)benzene (3BrY) follows a two-step mechanism . The formation of clusters of 3BrY from homogeneous water and methanol solutions is simulated using metadynamics . Surface-mediated synthesis of 2D covalent organic frameworks: 1,3,5-tris(4-bromophenyl)benzene on graphite (001), Cu (111), and Ag (110) has also been reported .


Molecular Structure Analysis

The molecular formula of 1,3,5-Tris(4-bromophenyl)benzene is C24H15Br3 . The average mass is 543.088 Da and the monoisotopic mass is 539.872375 Da .


Chemical Reactions Analysis

The nucleation of 1,3,5-tris(4-bromophenyl)benzene (3BrY) follows a two-step mechanism . The formation of clusters of 3BrY from homogeneous water and methanol solutions is simulated using metadynamics . The growth process is characterized by a continuous rearrangement of ordered and disordered domains accompanied by a dynamical exchange of molecules and oligomers with the solution .


Physical And Chemical Properties Analysis

The molecular weight of 1,3,5-Tris(4-bromophenyl)benzene is 543.1 g/mol . It has a XLogP3 of 9.7, indicating that it is highly lipophilic . It has no hydrogen bond donor count and no hydrogen bond acceptor count .

Scientific Research Applications

Nucleation and Growth

1,3,5-Tris(4-bromophenyl)benzene, also referred to as 3BrY, demonstrates intriguing nucleation and growth properties. Giberti et al. (2017) explored its nucleation, revealing that 3BrY forms disordered clusters from solutions, which grow into elongated, needle-like crystals. This growth process involves a dynamic exchange of molecules and oligomers, highlighting its potential in crystal growth and design applications (Giberti, Salvalaglio, Mazzotti, & Parrinello, 2017).

Covalent Organic Networks

Doyle et al. (2018) studied the formation of two-dimensional covalent organic networks from 1,3,5-tris(4-bromophenyl)benzene on gold surfaces. These networks, examined using scanning tunneling microscopy and X-ray spectroscopy, show the compound's potential in creating advanced materials with specific electronic and structural properties (Doyle et al., 2018).

Safety And Hazards

1,3,5-Tris(4-bromophenyl)benzene causes serious eye damage . Protective measures include wearing protective gloves, protective clothing, eye protection, and face protection . In case of eye contact, rinse cautiously with water for several minutes and seek medical attention .

Future Directions

The formation processes of the self-assembled layer of 1,3,5-tris(4-bromophenyl)benzene (TBB) molecules on the Ag (111) and Si (111) surfaces have been studied . This research could pave the way for the fabrication of large-scale, non-multihole, and single-layer porous covalent organic frameworks (pCOFs) on various surfaces in a controllable manner .

properties

IUPAC Name

1,3,5-tris(4-bromophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15Br3/c25-22-7-1-16(2-8-22)19-13-20(17-3-9-23(26)10-4-17)15-21(14-19)18-5-11-24(27)12-6-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQRITCAXSBOPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80283253
Record name 1,3,5-Tris(4-bromophenyl)benzene
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Molecular Weight

543.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Tris(4-bromophenyl)benzene

CAS RN

7511-49-1
Record name 7511-49-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,5-Tris(4-bromophenyl)benzene
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Record name 1,3,5-Tris(4-bromophenyl)benzene
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Synthesis routes and methods

Procedure details

A mixture of 0.8 kg of 4-bromoacetophenone by Sigma-Aldrich Japan, KK., 40 ml of sulfuric acid and 1.2 kg of potassium disulfate was stirred at 180° C. for 18 hours. After stirring, 3.0 L of ethanol was added to the mixture, which was heated to reflux for 7 hours. It was then allowed to naturally cool to room temperature, producing a precipitate which was filtered out. After adding 3.0 L of water to the filtered precipitate and heating to reflux for 1 hour, the reaction mixture was allowed to naturally cool to room temperature. The reaction mixture was filtered and rinsed with 0.5 L of ethanol. In this manner there was obtained 0.58 kg of 1,3,5-tris(p-bromophenyl)benzene.
Quantity
0.8 kg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
1.2 kg
Type
reactant
Reaction Step Two
Quantity
3 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
492
Citations
N Tsukahara, J Yoshinobu - Langmuir, 2022 - ACS Publications
We report the formation processes of the self-assembled layer of 1,3,5-tris(4-bromophenyl)benzene (TBB) molecules on the Ag(111) and Si(111) (√3 × √3)-Ag surfaces by STM …
Number of citations: 2 pubs.acs.org
CM Doyle, C McGuinness, AP Lawless… - … status solidi (b), 2019 - Wiley Online Library
Covalent organic networks derived from surface‐mediated self‐assembly of 1,3,5‐tris(4‐bromophenyl)benzene into two‐dimensional networks on Au(111) have been studied by …
Number of citations: 4 onlinelibrary.wiley.com
M Salvalaglio, F Giberti, M Parrinello - … Crystallographica Section C …, 2014 - scripts.iucr.org
Recent experimental evidence has shown that the nucleation of 1,3,5-tris(4-bromophenyl)benzene (3BrY) follows a two-step mechanism. In this work, the formation of clusters of 3BrY …
Number of citations: 29 scripts.iucr.org
R Gutzler, H Walch, G Eder, S Kloft, WM Heckl… - Chemical …, 2009 - pubs.rsc.org
Surface mediated synthesis of 2D covalent organic frameworks: 1,3,5-tris(4-bromophenyl)benzene on graphite (001), Cu (111), and Ag (110) - Chemical Communications (RSC Publishing) …
Number of citations: 258 pubs.rsc.org
F Giberti, M Salvalaglio, M Mazzotti… - Crystal Growth & …, 2017 - ACS Publications
The nucleation of 1,3,5-tris(4-bromophenyl)-benzene (3BrY) occurs through the formation of amorphous intermediates. However, a detailed experimental characterization of the …
Number of citations: 11 pubs.acs.org
G Eder, EF Smith, I Cebula, WM Heckl, PH Beton… - ACS …, 2013 - ACS Publications
The polymerization of 1,3,5-tri(4-iodophenyl)benzene (TIPB) on Au(111) through covalent aryl–aryl coupling is accomplished using a solution-based approach and investigated by …
Number of citations: 61 pubs.acs.org
A Okada, S Hasui, K Mino, S Hara, M Yoshimura… - Surface Science, 2020 - Elsevier
Monolayers of 2,4,6-tris-(4-bromophenyl)-1,3,5-triazine (TBPT) on Au(111) surfaces were formed via solvent evaporation at different temperatures, and the molecular arrangement and …
Number of citations: 5 www.sciencedirect.com
HT Nguyen, AT Luu - VNUHCM …, 2017 - stdjns.scienceandtechnology.com.vn
The synthesis of thiacalix [3] triazines and 1, 3, 5-tris (4-bromophenyl) benzene have been synthesized via simple steps and was characterized to determine the chemical structure. The …
R Ahmad, AG Wong-Foy, AJ Matzger - Langmuir, 2009 - ACS Publications
We evaluate the potential of microporous coordination polymers (MCPs) to act as the stationary phase in liquid chromatographic separations. MCPs derived from carboxylates …
Number of citations: 206 pubs.acs.org
Z Xiang, D Cao - Macromolecular rapid communications, 2012 - Wiley Online Library
Three porous luminescent covalent‐‐organic polymers (COPs) have been synthesized through self‐polycondensation of the monomers of tris(4‐bromophenyl)amine, 1,3,5‐tris(4‐…
Number of citations: 235 onlinelibrary.wiley.com

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